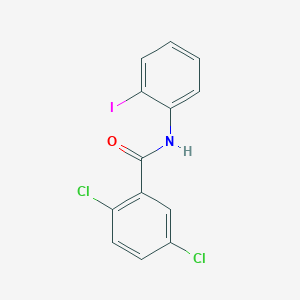

2,5-dichloro-N-(2-iodophenyl)benzamide

説明

2,5-Dichloro-N-(2-iodophenyl)benzamide is an organic compound with the molecular formula C₁₃H₈Cl₂INO It is a derivative of benzamide, characterized by the presence of two chlorine atoms and one iodine atom attached to the benzene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-iodophenyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2-iodoaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

化学反応の分析

Types of Reactions

2,5-Dichloro-N-(2-iodophenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized products, such as nitro or sulfonyl derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

Substitution: Formation of various substituted benzamides.

Reduction: Formation of amines or other reduced derivatives.

Oxidation: Formation of nitro or sulfonyl derivatives.

科学的研究の応用

2,5-Dichloro-N-(2-iodophenyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

Biological Studies: It is utilized in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.

Industrial Applications: The compound’s derivatives may find use in the production of agrochemicals, dyes, and polymers.

作用機序

The mechanism of action of 2,5-dichloro-N-(2-iodophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity towards these targets. The compound may also participate in various biochemical pathways, influencing cellular processes and functions.

類似化合物との比較

Similar Compounds

- 2,5-Dichloro-N-(2-chlorophenyl)benzamide

- 2,5-Dichloro-N-(4-chlorophenyl)benzamide

- 2,5-Dichloro-N-(2-nitrophenyl)benzamide

Uniqueness

2,5-Dichloro-N-(2-iodophenyl)benzamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, a non-covalent interaction that can be crucial in molecular recognition processes. Additionally, the iodine atom can serve as a handle for further functionalization, enabling the synthesis of a wide range of derivatives with diverse properties.

生物活性

2,5-Dichloro-N-(2-iodophenyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzamides, characterized by the presence of two chlorine atoms and an iodine atom on the phenyl ring. Its molecular formula is C13H8Cl2I N O, and it has a molecular weight of approximately 366.02 g/mol.

Antimicrobial Activity

Research indicates that benzamide derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as human breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Table 2: Cytotoxicity Data for Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 ± 2 |

| A549 | 20 ± 3 |

The biological activity of this compound is thought to be mediated through multiple pathways:

- Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomal function, leading to reduced protein synthesis and bacterial cell death.

- Induction of Apoptosis : In cancer cells, it activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins like Bcl-2.

- Reactive Oxygen Species (ROS) Generation : It may increase ROS levels in cells, contributing to oxidative stress and subsequent apoptosis in cancer cells.

Case Studies

A notable study investigated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent increase in apoptosis markers after treatment with concentrations ranging from 5 to 30 µM over a period of 48 hours. Flow cytometry analysis revealed significant increases in early and late apoptotic populations compared to untreated controls .

Another study focused on its antimicrobial efficacy against multidrug-resistant bacterial strains. The compound was tested against clinical isolates and showed promising results with lower MIC values compared to standard antibiotics, indicating its potential as a lead compound for further development.

Future Directions

Further research is warranted to explore:

- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

- Mechanistic Studies : To elucidate the precise molecular mechanisms underlying its biological activities.

特性

IUPAC Name |

2,5-dichloro-N-(2-iodophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2INO/c14-8-5-6-10(15)9(7-8)13(18)17-12-4-2-1-3-11(12)16/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRLZRDRTGCVKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501283290 | |

| Record name | 2,5-Dichloro-N-(2-iodophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501283290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328283-72-3 | |

| Record name | 2,5-Dichloro-N-(2-iodophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328283-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-N-(2-iodophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501283290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。